molecular formula C12H16ClNO2S B512249 1-[(4-Chlorophenyl)sulfonyl]-3-methylpiperidine CAS No. 329937-38-4

1-[(4-Chlorophenyl)sulfonyl]-3-methylpiperidine

Cat. No.: B512249
CAS No.: 329937-38-4
M. Wt: 273.78g/mol
InChI Key: BNGKTBVBWYCKAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-Chlorophenyl)sulfonyl]-3-methylpiperidine is a chemical compound of interest in medicinal chemistry and pharmaceutical research, particularly in the development of enzyme inhibitors. This sulfonamide-functionalized piperidine derivative is characterized by a 4-chlorophenyl group and a methyl group on the piperidine ring. Its primary research value stems from its role as a key intermediate or building block in synthetic organic chemistry for creating more complex molecules. Researchers are investigating this scaffold for its potential biological activity, as sulfonamides are known to act as inhibitors for a variety of enzymes, including carbonic anhydrases [1] and proteases. The specific structural features of this compound, such as the chlorophenyl sulfonyl group, are often incorporated to enhance binding affinity and selectivity towards biological targets. It is strictly for research applications in laboratory settings. This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-3-methylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO2S/c1-10-3-2-8-14(9-10)17(15,16)12-6-4-11(13)5-7-12/h4-7,10H,2-3,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNGKTBVBWYCKAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The most straightforward method involves reacting 3-methylpiperidine with 4-chlorobenzenesulfonyl chloride in anhydrous dichloromethane or tetrahydrofuran (THF). A base such as triethylamine or pyridine is critical to neutralize HCl generated during the nucleophilic substitution. The amine attacks the electrophilic sulfur atom in the sulfonyl chloride, forming the sulfonamide bond.

Typical Procedure :

  • Dissolve 3-methylpiperidine (1.0 equiv) and triethylamine (1.2 equiv) in dichloromethane at 0°C.

  • Add 4-chlorobenzenesulfonyl chloride (1.1 equiv) dropwise under nitrogen.

  • Stir at room temperature for 12–24 hours.

  • Quench with water, extract with dichloromethane, and dry over sodium sulfate.

  • Purify via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization.

Yields range from 45% to 68%, depending on purity of starting materials and reaction time.

Optimization Strategies

  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions like disubstitution but prolong reaction times.

  • Solvent Effects : Polar aprotic solvents (e.g., THF) enhance solubility of intermediates, while dichloromethane facilitates easier workup.

  • Stoichiometry : A slight excess of sulfonyl chloride (1.1 equiv) ensures complete conversion without wasteful excess.

Alternative Synthesis Pathways

Ring-Closure Approaches

While less common, constructing the piperidine ring after sulfonylation is feasible. For example, reductive amination of a sulfonylated diketone precursor can yield 3-methylpiperidine derivatives. This method, however, introduces additional steps and lower overall yields (30–40%).

Industrial-Scale Production Considerations

Challenges and Solutions

  • Exothermic Reactions : Gradual addition of sulfonyl chloride and cooling systems prevent runaway reactions.

  • Byproduct Formation : Excess base or sulfonyl chloride leads to disubstituted byproducts. Stoichiometric precision and in-process monitoring mitigate this.

  • Purification : Recrystallization from acetone/water mixtures (as seen in chiral resolution protocols) achieves >95% purity. Industrial setups may prefer distillation or continuous crystallization.

Comparative Analysis of Methods

Method Yield Conditions Purification
Direct Sulfonylation45–68%DCM, Et₃N, 25°C, 24hColumn Chromatography
Reductive Amination30–40%THF, NaBH(OAc)₃, 0°C to RTRecrystallization
Swern Oxidation35–50%Oxalyl chloride, DMSO, -78°C to RTExtraction

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Chlorophenyl)sulfonyl]-3-methylpiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-[(4-Chlorophenyl)sulfonyl]-3-methylpiperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(4-Chlorophenyl)sulfonyl]-3-methylpiperidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The piperidine ring can interact with various receptors, modulating their activity. These interactions can lead to the compound’s biological effects .

Comparison with Similar Compounds

  • 1-[(4-Chlorophenyl)sulfonyl]-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine
  • 1-[(4-Chlorophenyl)sulfonyl]-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine

Comparison: 1-[(4-Chlorophenyl)sulfonyl]-3-methylpiperidine is unique due to its specific substitution pattern on the piperidine ring, which can influence its reactivity and biological activity. The presence of the methyl group can affect the compound’s lipophilicity and its ability to interact with biological targets compared to other similar compounds .

Biological Activity

1-[(4-Chlorophenyl)sulfonyl]-3-methylpiperidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and case studies.

1. Synthesis of this compound

The synthesis of this compound typically involves the reaction of 3-methylpiperidine with 4-chlorobenzenesulfonyl chloride. The procedure generally includes:

  • Reagents : 3-methylpiperidine, 4-chlorobenzenesulfonyl chloride, and a base (e.g., sodium carbonate).
  • Conditions : The reaction is performed in an organic solvent under controlled pH conditions to facilitate the formation of the sulfonamide linkage.

Antibacterial Activity

Research indicates that compounds bearing the piperidine nucleus, including this compound, exhibit notable antibacterial properties. A study evaluated various derivatives for their activity against common bacterial strains:

CompoundBacterial StrainIC50 (µM)
1Salmonella typhi2.14±0.003
2Bacillus subtilis0.63±0.001
3Escherichia coliModerate
4Staphylococcus aureusWeak

These results demonstrate that certain derivatives have strong inhibitory effects against specific pathogens, suggesting potential for therapeutic applications in treating bacterial infections .

Enzyme Inhibition

The compound has also been studied for its enzyme inhibitory properties, particularly against acetylcholinesterase (AChE) and urease. The inhibition of these enzymes is crucial for developing treatments for conditions like Alzheimer's disease and urinary tract infections.

EnzymeIC50 (µM)
Acetylcholinesterase6.28±0.003
UreaseStrong activity

The strong inhibitory activity against urease indicates potential applications in managing urea-related disorders .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Binding : The sulfonamide group enhances binding affinity to target enzymes, effectively inhibiting their activity.
  • BSA Interaction : Binding studies with bovine serum albumin (BSA) reveal that the compound can effectively associate with proteins, influencing pharmacokinetics and bioavailability .

Study on Antibacterial Efficacy

A recent study synthesized several derivatives of piperidine and tested their antibacterial activity against multiple strains. The results indicated that compounds similar to this compound showed promising results against resistant strains, highlighting its potential as a lead compound for antibiotic development .

In Silico Studies

In silico docking studies have provided insights into the binding interactions between the compound and target enzymes, suggesting specific amino acid interactions that contribute to its inhibitory effects. This computational approach aids in optimizing the structure for enhanced activity .

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